(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as CF3SO2Na under mild conditions to achieve the desired trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds are versatile synthetic intermediates used in organic synthesis.
3-trifluoromethyl-1,2,4-triazoles: These compounds have extensive applications in pharmaceuticals and agrochemicals.
Uniqueness
(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific combination of an amino group and a trifluoromethyl group attached to a phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 |
InChI Key |
VRYRZCFIBXSFEN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.